
Phosphine sulfide, bis(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine sulfide, bis(2-phenylethyl)-, also known as bis(2-phenylethyl)phosphine sulfide, is an organophosphorus compound with the molecular formula C16H19PS. This compound is characterized by the presence of a phosphine sulfide group bonded to two 2-phenylethyl groups. It is a white powder with a melting point of 48-49°C .
準備方法
Synthetic Routes and Reaction Conditions
Phosphine sulfide, bis(2-phenylethyl)-, can be synthesized through the reaction of bis(2-phenylethyl)phosphine with sulfur. The reaction typically occurs under mild conditions, such as room temperature, and does not require a catalyst . Another method involves the reaction of bis(2-phenylethyl)phosphine with sulfur monochloride (S2Cl2) in the presence of a base .
Industrial Production Methods
Industrial production methods for phosphine sulfide, bis(2-phenylethyl)-, are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that appropriate safety and handling measures are in place.
化学反応の分析
Types of Reactions
Phosphine sulfide, bis(2-phenylethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine sulfide group back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phenylethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Bis(2-phenylethyl)phosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used.
科学的研究の応用
Phosphine sulfide, bis(2-phenylethyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of phosphine sulfide, bis(2-phenylethyl)-, involves its ability to interact with various molecular targets. The phosphine sulfide group can form coordination complexes with metal ions, which can influence catalytic processes. Additionally, the phenylethyl groups can participate in hydrophobic interactions with other molecules, affecting the compound’s overall reactivity and biological activity .
類似化合物との比較
Phosphine sulfide, bis(2-phenylethyl)-, can be compared with other similar compounds, such as:
Bis(2-phenylethyl)phosphine oxide: Similar structure but with an oxygen atom instead of sulfur.
Bis(2-phenylethyl)phosphine selenide: Similar structure but with a selenium atom instead of sulfur.
Diphenylphosphine sulfide: Contains phenyl groups instead of phenylethyl groups.
Uniqueness
Phosphine sulfide, bis(2-phenylethyl)-, is unique due to its specific combination of phosphine sulfide and phenylethyl groups, which confer distinct chemical and physical properties. Its ability to form stable coordination complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
特性
CAS番号 |
843645-03-4 |
|---|---|
分子式 |
C16H18PS+ |
分子量 |
273.4 g/mol |
IUPAC名 |
bis(2-phenylethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C16H18PS/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2/q+1 |
InChIキー |
KFSMYOQRJTVJQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC[P+](=S)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


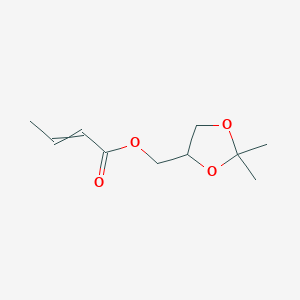
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
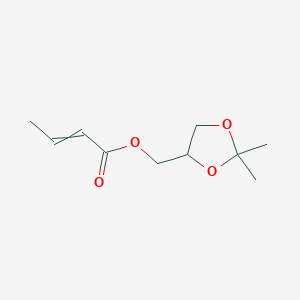
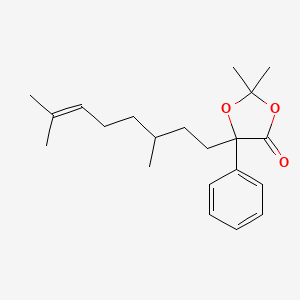
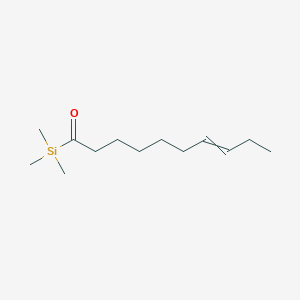
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)

![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)

![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
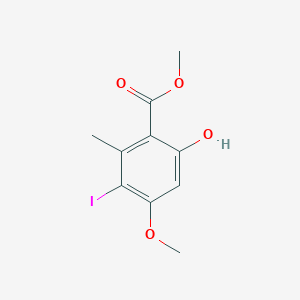
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)
